molecular formula C16H21ClN2O2S B2927228 ({[(2-Chlorobenzyl)(cyclohexyl)amino]-carbonothioyl}amino)acetic acid CAS No. 656816-05-6

({[(2-Chlorobenzyl)(cyclohexyl)amino]-carbonothioyl}amino)acetic acid

Cat. No. B2927228
CAS RN: 656816-05-6
M. Wt: 340.87
InChI Key: XZXBECFETLAVCH-UHFFFAOYSA-N
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Description

“({[(2-Chlorobenzyl)(cyclohexyl)amino]-carbonothioyl}amino)acetic acid” is a product used for proteomics research . Its molecular formula is C16H21ClN2O2S .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not specified in the sources I found .

Scientific Research Applications

Synthesis and Characterization

  • A study by Ikram et al. (2015) detailed the synthesis and characterization of a novel amino acid bearing Schiff base ligand, which was fully characterized spectroscopically. These compounds were evaluated for their antioxidant properties and xanthine oxidase inhibitory activities, demonstrating the potential utility of similar compounds in biochemical applications (Ikram et al., 2015).

Corrosion Inhibition

  • Research by Kaya et al. (2016) investigated the corrosion inhibitive performance of amino acids on Cu interfaces. The study provides insights into the application of similar compounds in protecting metals from corrosion, indicating the broad applicability of amino acids and their derivatives in industrial applications (Kaya et al., 2016).

Molecular Structure and Catalysis

  • A study on the self-association of acetic acid in various organic solvents by Fujii et al. (1988) might offer insights into the solvation and association behaviors of structurally complex compounds, relevant for designing reaction media and understanding the chemical behavior of similar compounds in different environments (Fujii et al., 1988).

Biochemical Applications

  • Turbanti et al. (1993) synthesized a series of monoamidic derivatives of cycloalkanedicarboxylic acids, evaluated for their angiotensin-converting enzyme (ACE) inhibitory activity. This research demonstrates the potential of cycloalkane-based compounds in developing novel ACE inhibitors, indicating the therapeutic applications of similar chemical structures (Turbanti et al., 1993).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. It’s used in proteomics research , which suggests it may interact with proteins in some way.

Future Directions

The future directions of research involving this compound are not specified in the sources I found. Given its use in proteomics research , it’s possible that future studies will continue to explore its interactions with proteins and its potential applications in this field.

properties

IUPAC Name

2-[[(2-chlorophenyl)methyl-cyclohexylcarbamothioyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2S/c17-14-9-5-4-6-12(14)11-19(13-7-2-1-3-8-13)16(22)18-10-15(20)21/h4-6,9,13H,1-3,7-8,10-11H2,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXBECFETLAVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC2=CC=CC=C2Cl)C(=S)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331276
Record name 2-[[(2-chlorophenyl)methyl-cyclohexylcarbamothioyl]amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790908
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

656816-05-6
Record name 2-[[(2-chlorophenyl)methyl-cyclohexylcarbamothioyl]amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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